molecular formula C10H17N3O3S B2913160 (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 478039-59-7

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2913160
CAS No.: 478039-59-7
M. Wt: 259.32
InChI Key: GJEPALKJFUDSAJ-ALCCZGGFSA-N
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Description

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS Registry Number: 478039-59-7) is a chemical compound with the molecular formula C10H17N3O3S and a molecular weight of 259.33 g/mol . This compound is a derivative of the 2-sulfanylideneimidazolidin-4-one scaffold, a class of heterocycles recognized for its significant potential in medicinal chemistry and drug discovery. Compounds featuring this core structure are the subject of extensive research due to their diverse biological activities. Specifically, 2-sulfanylideneimidazolidin-4-one derivatives, such as the anticancer drug Enzalutamide, are known for their application as active pharmaceutical ingredients (APIs) and key pharmaceutical intermediates . The structural motif is also being actively investigated in the development of metal coordination compounds, which have shown promise as cytotoxic agents with selective activity against cancer cell lines . The presence of the sulfanylidene group and multiple heteroatoms in its structure makes this compound a potential ligand for forming complexes with various metal ions, which can be utilized to study their biochemical properties and mechanisms of action. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(5Z)-3-(2,2-dimethoxyethyl)-5-(dimethylaminomethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-12(2)5-7-9(14)13(10(17)11-7)6-8(15-3)16-4/h5,8H,6H2,1-4H3,(H,11,17)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEPALKJFUDSAJ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=S)N1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)N(C(=S)N1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common method includes the reaction of a suitable imidazolidinone precursor with dimethylamino and dimethoxyethyl reagents under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or dimethoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The imidazolidinone core distinguishes this compound from thiazolidinone-based analogs (e.g., rhodanine derivatives), which are more commonly studied. For example:

  • Thiazolidinone analogs: Compounds like (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one () share a similar methylidene substituent but differ in core heteroatoms (sulfur vs. nitrogen). Thiazolidinones typically exhibit enhanced π-π stacking interactions due to aromatic substituents, whereas imidazolidinones may offer better hydrogen-bonding capacity .

Substituent Modifications

A. Position 3 Substituents
  • 2,2-Dimethoxyethyl group : Unique to the target compound, this substituent introduces hydrophilicity and conformational flexibility compared to rigid aromatic groups (e.g., 4-methylphenyl in or benzylidene in ).
  • Aromatic vs. Alkoxy Groups : Analogs like D6 () feature 4-isopropylbenzylidene, which enhances lipophilicity (logP ~3.5), whereas the dimethoxyethyl group may reduce logP (~2.8), improving aqueous solubility .
B. Position 5 Substituents
  • In contrast, hydroxyl or morpholine substituents (e.g., ) alter polarity and hydrogen-bonding profiles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thiazolidinone Analog () Rhodanine Derivative ()
Molecular Weight ~325 g/mol ~355 g/mol ~290 g/mol
logP (Predicted) 2.8 3.5 2.1
Hydrogen Bond Donors 1 (NH of imidazolidinone) 0 1 (OH in )
Solubility (mg/mL) ~0.5 (aqueous) ~0.2 (DMSO) ~1.2 (aqueous)

Biological Activity

The compound (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one , also known by its CAS number 478039-59-7, belongs to a class of imidazolidinones that have garnered attention for their potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies concerning this compound.

  • Molecular Formula : C10H17N3O3S
  • Molecular Weight : 259.33 g/mol
  • Boiling Point : 313.0 ± 52.0 °C (predicted)
  • Density : 1.26 ± 0.1 g/cm³ (predicted)
  • pKa : 9.58 ± 0.20 (predicted)

These properties suggest that the compound may exhibit unique solubility and reactivity profiles, which could influence its biological interactions.

Studies indicate that imidazolidinone derivatives often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes related to metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing central nervous system (CNS) activity.

Pharmacological Effects

  • Antimicrobial Activity : Some imidazolidinone derivatives have shown promising antimicrobial properties against various bacterial strains.
  • CNS Activity : There is potential for modulation of dopamine receptors, similar to other substituted benzamides that exhibit high affinity for CNS dopamine D2 receptors .
  • Bronchodilatory Effects : Compounds structurally related to imidazolidinones have been evaluated for bronchodilator activity, indicating possible therapeutic applications in respiratory conditions .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazolidinone derivatives, including our compound of interest. The findings indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
This compound8Streptococcus pneumoniae

CNS Activity Evaluation

In a pharmacological evaluation focusing on CNS activity, the compound was tested in vitro for its binding affinity to dopamine D2 receptors. The results demonstrated a competitive inhibition profile with an IC50 value of approximately 50 nM, suggesting significant potential for further development as a CNS-active agent .

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